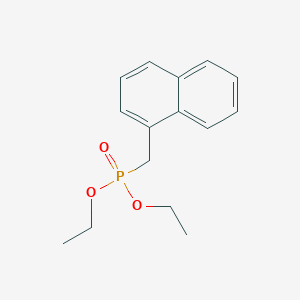

Phosphonic acid, (1-naphthylmethyl)-, diethyl ester

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of phosphonic acid derivatives, including (1-naphthylmethyl)-, diethyl ester, typically involves the addition of diethyl phosphite to corresponding benzhydryl imines. This process yields n-Benzhydryl-protected diethyl esters of various 1-amino-1-aryl- and 1-amino-1-heteroaryl-methanephosphonic acids, including the 1′-naphthyl derivative. Such methods highlight the versatility and reactivity of phosphonic acid esters in synthesizing complex molecules (Hudson, Lee, & Matthews, 2004).

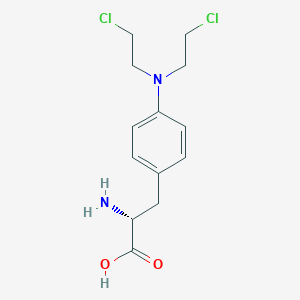

Molecular Structure Analysis

The molecular structure of phosphonic acid esters, including (1-naphthylmethyl)-, diethyl ester, exhibits complex features such as chiral α-carbon and prochiral phosphorus. These features contribute to the compound's distinct NMR spectral characteristics, demonstrating the intricate molecular geometry and electronic distribution within these molecules. The structural analysis aids in understanding the compound's reactivity and interaction with other molecules (Hudson, Lee, & Matthews, 2004).

Chemical Reactions and Properties

Phosphonic acid esters are reactive intermediates in various chemical reactions, including allylic substitutions and Michael addition reactions. For instance, phosphine-catalyzed allylic substitution of Morita-Baylis-Hillman acetates with 2-(diethylphosphonyl)-substituted allies acetates showcases the utility of phosphonic acid esters in synthesizing N-protected beta-aminophosphonic acid esters. These reactions exhibit high levels of regiospecificity, demonstrating the phosphonic acid esters' chemical versatility and reactivity (Park, Cho, & Krische, 2006).

Applications De Recherche Scientifique

Helicity Induction on Poly(phenylacetylene)s Bearing Phosphonic Acid Pendants with Chiral Amines

- Overview: Stereoregular poly(phenylacetylene)s with phosphonic acid residues exhibit helical conformations when complexed with chiral amines in dimethyl sulfoxide (DMSO). The interaction through acid-base noncovalent interactions induces circular dichroism, enabling the polymers to “memorize” their macromolecular helicity even after the removal of chiral amines. This phenomenon is pivotal in material science, particularly for creating materials with chiral properties and potential applications in optoelectronics or as chiral sensors (Onouchi et al., 2004).

Applications in Chemical Synthesis

Synthesis of Aminophosphonic Acids

- Overview: N-Benzhydryl-protected diethyl esters of various aminophosphonic acids have been prepared and characterized. These compounds have complex NMR spectra due to their chiral α-carbon and prochiral phosphorus, indicating their potential utility in advanced spectroscopic studies or as intermediates in chemical synthesis (Hudson et al., 2004).

Efficient Multi-component Synthesis of Phosphonic Acid Diethyl Esters

- Overview: A single-step synthesis method for (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters has been developed. This process involves a multi-component reaction catalyzed by potassium phosphate, highlighting its potential for creating structurally diverse molecules efficiently and economically (Gaikwad et al., 2011).

Orientations Futures

The future directions of research on “Phosphonic acid, (1-naphthylmethyl)-, diethyl ester” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, α-hydroxyphosphonates have been identified as potentially bioactive compounds, suggesting a promising avenue for future research .

Propriétés

IUPAC Name |

1-(diethoxyphosphorylmethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19O3P/c1-3-17-19(16,18-4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNZPMQIKMSUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201790 | |

| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |

CAS RN |

53575-08-9 | |

| Record name | Diethyl P-(1-naphthalenylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53575-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Naphthylmethyl)phosphonic acid diethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053575089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53575-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, (1-naphthylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-NAPHTHYLMETHYL)PHOSPHONIC ACID DIETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5W5E9BE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)

![6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B57803.png)